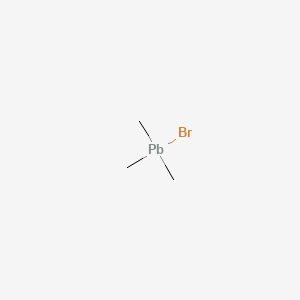

Trimethyl lead bromide

Vue d'ensemble

Description

Synthesis Analysis

Trimethyl lead bromide can be synthesized through the reaction of lead bromide with methylmagnesium bromide or methyl lithium. The reaction is typically carried out in anhydrous conditions to prevent water from interfering with the process.Molecular Structure Analysis

The molecular formula of Trimethyl lead bromide is C3H9BrPb . Its molecular weight is 332 g/mol. The InChI key for Trimethyl lead bromide is WJDCKJMILIJQRF-UHFFFAOYSA-M.Physical And Chemical Properties Analysis

Trimethyl lead bromide is a white crystalline solid with a melting point of 76°C and a boiling point of 221°C. It is soluble in benzene, toluene, and diethyl ether, but it is insoluble in water.Applications De Recherche Scientifique

Neurotoxicological Effects

- Trimethyl lead (TriML) impacts the in vitro assembly of microtubules (MTs) from tubulin in mammalian brains, which is assumed to contribute to the selective neurotoxic effects of organic lead (Röderer & Doenges, 1983).

Chemical Synthesis

- Trimethyllead bromide is utilized in the synthesis of complex organolead compounds. For instance, it's used in the synthesis of trimethyl(trimethylplumbyl)silane and trimethylplumbyltrihydridoborate anion (Wrackmeyer & Horchler, 1989).

Environmental Impact Analysis

- Trimethyl lead is a significant focus in environmental studies, such as its detection in rainwater and urban dust. There are ongoing efforts to develop reliable methods for analyzing its presence and effects in environmental samples (Quevauviller, Wang, & Harrison, 1994).

Biodegradation Research

- Studies on the biodegradation of trimethyl lead by microorganisms like Arthrobacter sp. and Phaeolus schweinitzii, suggest potential biotreatment processes for trialkyl lead waste (Macaskie & Dean, 1990).

Analytical Toxicology

- Methods have been developed for measuring total and trimethyl lead in mammalian tissues, demonstrating the importance of these compounds in toxicological studies (Orren, Caldwell-Kenkel, & Mushak, 1985).

Environmental Remediation

- The use of cetyl trimethyl ammonium bromide in creating porous hydroxyapatite has been explored for removing lead ions from aqueous solutions, indicating potential applications in water decontamination (Predoi et al., 2021).

Electrochemistry

- Research into the effects of cetyl trimethyl ammonium bromide on the electrodeposition of lead dioxide reveals applications in electrochemical processes (Gnanasekaran, Narasimham, & Udupa, 1976).

Safety And Hazards

Propriétés

IUPAC Name |

bromo(trimethyl)plumbane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3.BrH.Pb/h3*1H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDCKJMILIJQRF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Pb](C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BrPb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210443 | |

| Record name | Trimethyl lead bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethyl lead bromide | |

CAS RN |

6148-48-7 | |

| Record name | Trimethyl lead bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006148487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl lead bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromo(trimethyl)plumbane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chloro-2-nitrophenyl)azo]-N-(4-chloro-o-tolyl)-3-oxobutyramide](/img/structure/B1594160.png)